An In-depth Technical Guide to Tetrabutylammonium Diphenylphosphinate
An In-depth Technical Guide to Tetrabutylammonium Diphenylphosphinate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tetrabutylammonium diphenylphosphinate is a quaternary ammonium salt that has garnered significant interest in organic synthesis, particularly as a reagent in palladium-catalyzed cross-coupling reactions. This guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, and its notable application in the total synthesis of complex natural products. Spectroscopic and thermal analysis data are presented, alongside a discussion of its potential biological activity and toxicity, to offer a complete profile for researchers and drug development professionals.
Chemical and Physical Properties
Tetrabutylammonium diphenylphosphinate is a white to off-white solid. It is comprised of a tetrabutylammonium cation and a diphenylphosphinate anion.[1] The large, non-polar tetrabutylammonium cation imparts solubility in many organic solvents, a crucial property for its utility in a range of reaction media.
Table 1: Physical and Chemical Properties of Tetrabutylammonium Diphenylphosphinate
| Property | Value | Reference |
| Molecular Formula | C₂₈H₄₆NO₂P | [2][3] |
| Molecular Weight | 459.64 g/mol | [2][3] |
| Appearance | White to Off-White Solid | [1][3] |
| CAS Number | 208337-00-2 | [1][3] |
| Exact Mass | 459.32661671 Da | [2] |
| Solubility | Slightly soluble in methanol and water. |
Spectroscopic and Thermal Data
Characterization of Tetrabutylammonium diphenylphosphinate is typically achieved through a combination of spectroscopic and thermal analysis techniques.
Table 2: Spectroscopic Data for Tetrabutylammonium Diphenylphosphinate
| Technique | Data | Reference |
| ¹H NMR (CDCl₃) | δ 7.90–7.85 (m, 4H), 7.25–7.22 (m, 6H), 3.28 (t, J = 8.4 Hz, 8H), 0.92 (t, J = 7.3 Hz, 12H) | [1] |
| ¹³C NMR (CDCl₃) | δ 131.7, 128.5, 127.3, 58.8, 24.1, 19.6, 13.4 | [1] |
| Infrared (IR) | Peaks at 2956, 1474, 1212, 1119, 1042, and 698 cm⁻¹ | [1] |
Thermal Analysis: Studies on the thermal stability of Tetrabutylammonium diphenylphosphinate indicate that it is a thermally robust compound, with a decomposition temperature exceeding 200°C.[1] Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) would provide more precise data on its melting point and decomposition profile.
Synthesis of Tetrabutylammonium Diphenylphosphinate
There are two primary methods for the synthesis of Tetrabutylammonium diphenylphosphinate, both of which are straightforward and high-yielding.
Protocol 1: Neutralization of Diphenylphosphinic Acid
This method involves the direct acid-base neutralization of diphenylphosphinic acid with tetrabutylammonium hydroxide.[1]
Experimental Workflow:
Caption: Synthesis of Tetrabutylammonium diphenylphosphinate via neutralization.
Detailed Methodology:
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Dissolve one molar equivalent of diphenylphosphinic acid in anhydrous methanol.
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Under a nitrogen atmosphere, add one molar equivalent of tetrabutylammonium hydroxide dropwise to the solution.
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Stir the reaction mixture at room temperature (20-25°C) for 2 to 4 hours, or until the solution becomes clear, indicating the completion of the neutralization reaction.[1]
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Remove the solvent by rotary evaporation under reduced pressure.
-
Recrystallize the resulting solid residue from a mixture of ether and hexane to yield pure Tetrabutylammonium diphenylphosphinate as a white crystalline solid.[1]
Protocol 2: Salt Metathesis
An alternative synthesis route utilizes a salt metathesis reaction between sodium diphenylphosphinate and tetrabutylammonium bromide.[1]
Experimental Workflow:
Caption: Synthesis of Tetrabutylammonium diphenylphosphinate via salt metathesis.
Detailed Methodology:
-
Dissolve one molar equivalent of sodium diphenylphosphinate in a mixture of water and acetone.
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Add one molar equivalent of tetrabutylammonium bromide to the solution.
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Heat the reaction mixture to 40-50°C and stir for 6 to 8 hours.[1]
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After cooling, extract the product into a suitable organic solvent.
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Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄) and remove the solvent under reduced pressure to yield the product.
Application in Organic Synthesis: The Stille Cross-Coupling Reaction
Tetrabutylammonium diphenylphosphinate is a key reagent in the Stille cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds.[3] A notable application is in the total synthesis of the potent antiviral agent (-)-Macrolactin A, as demonstrated by Amos B. Smith III and his research group.[3][4]
Signaling Pathway (Catalytic Cycle of the Stille Reaction):
Caption: The catalytic cycle of the Stille cross-coupling reaction.
In the synthesis of (-)-Macrolactin A, the Stille coupling is employed for the stereospecific formation of diene moieties, including the crucial macrocyclization step.[4] The diphenylphosphinate anion is thought to play a role in stabilizing the palladium catalyst, preventing its aggregation and thereby enhancing the reaction's efficiency and turnover number.[1]
General Experimental Protocol for Stille Cross-Coupling: While the specific, detailed protocol for the synthesis of (-)-Macrolactin A using Tetrabutylammonium diphenylphosphinate is found within the extensive supplementary information of the primary literature, a general procedure for a Stille coupling is as follows:
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To a solution of the organic halide (or triflate) in a suitable solvent (e.g., THF, DMF, or toluene) is added the organostannane reagent.
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A palladium catalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, and a ligand, if necessary, are added.
-
In cases where Tetrabutylammonium diphenylphosphinate is used, it is added at this stage.
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The reaction mixture is typically heated under an inert atmosphere until the reaction is complete, as monitored by techniques such as TLC or LC-MS.
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Work-up involves quenching the reaction, extracting the product, and purifying it by chromatography.
Biological Activity and Toxicity
The biological profile of Tetrabutylammonium diphenylphosphinate is not extensively documented for the entire molecule. However, insights can be drawn from the activities of its constituent ions.
Diphenylphosphinate Anion: Phosphinic acid derivatives, in general, exhibit a wide range of biological activities and are considered a versatile scaffold in medicinal chemistry.[5] They have been investigated for various therapeutic applications, including as anti-inflammatory, anti-Alzheimer's, and antimicrobial agents.[5]
Tetrabutylammonium Cation: The toxicity of tetrabutylammonium salts is primarily attributed to the tetrabutylammonium cation. Quaternary ammonium compounds are generally known to be poorly absorbed through oral and dermal routes. The acute oral toxicity is considered low to moderate. However, these compounds can be irritating to the eyes.
Conclusion
Tetrabutylammonium diphenylphosphinate is a valuable and versatile reagent in organic synthesis. Its straightforward preparation, thermal stability, and efficacy in promoting challenging cross-coupling reactions, such as those in the total synthesis of (-)-Macrolactin A, make it a significant tool for synthetic chemists. Further research into its specific biological activities and a more detailed toxicological profile would be beneficial for expanding its applications in drug discovery and development. The lack of crystallographic data presents an opportunity for future research to provide a more complete understanding of its solid-state structure and intermolecular interactions.
References
- 1. Tetrabutylammonium diphenylphosphinate | 208337-00-2 | Benchchem [benchchem.com]
- 2. Tetrabutylammonium diphenylphosphinate | C28H46NO2P | CID 10885012 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cymitquimica.com [cymitquimica.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Phosphinic acids: current status and potential for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
